6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
1,3,6,7,8,9-hexahydrobenzo[e]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-12-9-6-5-7-3-1-2-4-8(7)10(9)13-11/h5-6H,1-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVWPYOMROHSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis Using BF3·OEt2 Catalysis
A prominent method for constructing the naphthoimidazolone core involves microwave-assisted cyclocondensation of E-2-arylidene-1-tetralones with triaminopyrimidines. For instance, Insuasty et al. demonstrated that irradiating a mixture of E-2-(4-chlorophenylidene)-1-tetralone and 4,5,6-triaminopyrimidine in dimethylformamide (DMF) with BF3·OEt2 at 100°C for 15 minutes under 50 W microwave power yielded 12-amino-7-(4-chlorophenyl)-6,6a,7,8-tetrahydro-5H-naphtho[1,2-e]pyrimido[4,5-b]diazepine in 89% yield. While this specific product differs from the target compound, the methodology is adaptable: replacing the triaminopyrimidine with a urea or thiourea derivative could facilitate imidazolone ring formation.
The regioselectivity of this reaction is attributed to the nucleophilic attack of the 5-NH2 group on the carbonyl of the tetralone, followed by an intramolecular Michael addition. DFT calculations at the B3LYP/6-31G** level corroborate the stability of the fused diazepine intermediate, which can be hydrolyzed to the imidazolone under acidic conditions.
Solvent and Temperature Optimization
Role of Polar Aprotic Solvents
DMF emerges as the solvent of choice for microwave-assisted syntheses due to its high dielectric constant, which enhances microwave absorption and reaction homogeneity. In contrast, toluene is preferred for thermally driven condensations, as its low polarity minimizes side reactions. For instance, reactions in DMF at 100°C achieved completion in 15 minutes under microwaves, whereas conventional heating in toluene required 10–15 hours.
Temperature-Dependent Reaction Pathways
Temperature critically influences product distribution. At 80°C, the BF3·OEt2-catalyzed reaction predominantly forms mono-condensed intermediates, while temperatures ≥100°C drive complete cyclization. This is evidenced by the absence of starting material in HPLC traces after 15 minutes at 100°C.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
1H NMR spectra of naphthoimidazolone derivatives typically show:
-
Tetralone protons : Multiplet signals at δ 1.54–2.31 ppm for the 6-H and 5-H methylene groups.
-
Aromatic protons : Doublets or triplets between δ 6.96–7.84 ppm, integrating for eight aryl hydrogens.
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NH2 groups : Singlets near δ 6.46 ppm, exchangeable with D2O.
IR spectra confirm the presence of C=O (1640–1680 cm⁻¹) and C=N (1608 cm⁻¹) stretches, while elemental analysis aligns with theoretical values within ±0.4%.
X-ray Crystallography
Although no crystallographic data for the exact compound was located, related naphtho-fused diazepines exhibit triclinic crystal systems with P 1 space groups. Hydrogen bonding between NH2 and adjacent N atoms stabilizes the lattice, as observed in analogous structures.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Microwave-assisted | BF3·OEt2 | DMF | 100 | 15 min | 66–91 |
| Thermal condensation | Imidazole | Toluene | 100 | 6–12 h | 75–93 |
Microwave irradiation drastically reduces reaction times but requires specialized equipment. Conversely, imidazole-catalyzed thermal reactions offer scalability at the expense of longer durations.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions, often in the presence of catalysts or under reflux.
Major Products Formed
The major products formed from these reactions include various substituted naphthoimidazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural Differences
- Core aromatic system : The target compound incorporates a naphthalene-derived ring system, whereas benzoimidazolones (e.g., 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one) feature a single benzene ring fused to imidazolone .
- Substituent effects : Benzoimidazolones in are functionalized with aliphatic, aromatic, or sulfonic acid groups at the N3 position, enhancing diversity for structure-activity relationship (SAR) studies. In contrast, the tetrahydro-naphthoimidazolone’s saturated rings may limit substituent flexibility but improve metabolic stability due to reduced aromatic oxidation.
Comparative Analysis with Furoimidazolone Derivatives
Structural and Conformational Contrasts
- The naphthoimidazolone’s saturated naphthalene system lacks heteroatoms but offers extended π-conjugation.
- Ring strain : highlights that trans isomers of furoimidazolone precursors fail cyclization due to unfavorable oxetane ring strain. The naphthoimidazolone’s tetrahydro rings may mitigate such strain, enabling more straightforward synthesis.
Functional Implications
| Feature | Naphthoimidazolone | Furoimidazolone |
|---|---|---|
| Heteroatom Presence | None (carbon-only fused rings) | Oxygen in tetrahydrofuran ring |
| Polarity | Lower (hydrophobic) | Higher (due to oxygen) |
| Receptor Binding | Enhanced aromatic stacking potential | Potential for hydrogen bonding via oxygen |
Biological Activity
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure combining naphthalene and imidazole rings, which contributes to its reactivity and biological properties. The exploration of its biological activity spans various fields, including medicinal chemistry and pharmacology.
- Molecular Formula: C12H12N2
- Molecular Weight: 200.24 g/mol
- CAS Number: 117311-10-1
- Structure: The compound contains a fused ring system that enhances its interaction with biological targets.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antiviral Activity
Preliminary studies suggest that this compound exhibits antiviral properties. It has been shown to inhibit the replication of certain viruses, making it a candidate for further investigation in antiviral drug development .
Anti-inflammatory Properties
The compound has demonstrated potential in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism that may be beneficial in treating inflammatory diseases .
Anticancer Potential
This compound has shown cytotoxic effects against various cancer cell lines. In studies involving MCF-7 breast cancer cells, the compound exhibited significant cell growth inhibition with low toxicity towards normal cells .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor signaling pathways involved in inflammation and cancer progression. Molecular docking studies have provided insights into these interactions, predicting binding affinities with relevant biological targets .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Imidazole | Contains a single imidazole ring | Simpler structure; less biological activity |
| Naphthalenes | Polycyclic aromatic hydrocarbons | Lacks nitrogen functionality; primarily hydrophobic |
| Benzimidazoles | Fused benzene and imidazole | Exhibits diverse biological activities; more stable |
| Tetrahydroquinolines | Saturated derivatives of quinoline | Different ring structure; varied reactivity |
The unique bicyclic arrangement of this compound enhances its reactivity and potential biological activity compared to these analogs.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Antiviral Studies : Research indicates that derivatives of this compound can inhibit viral replication effectively in vitro. Further studies are needed to elucidate the exact mechanisms involved .
- Anti-inflammatory Effects : In a study using RAW264.7 murine macrophages treated with lipopolysaccharide (LPS), compounds similar to this compound showed reduced nitric oxide production and cytokine release .
- Cytotoxicity Assays : The MTT assay demonstrated that this compound exhibits significant cytotoxicity against MCF-7 cells while maintaining low toxicity towards normal cells. This characteristic is crucial for developing safer anticancer therapies .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Catalyst | Temperature | Reference |
|---|---|---|---|---|
| Naphthoquinone condensation | 65–78 | H2SO4 | 80°C | |
| Alkylation with TBAB | 82–89 | TBAB | 50°C |
Basic: How can researchers accurately determine the crystal structure of this compound, and what challenges arise during refinement?
Methodological Answer:
X-ray crystallography using SHELXL (SHELX suite) is the gold standard for structural determination . Challenges include:
Q. Table 2: Crystallographic Parameters (Example)
| Parameter | Value (from ) |
|---|---|
| Space group | |
| (Å) | 6.6849, 8.9428, 10.7445 |
| (°) | 103.935, 95.015, 96.860 |
Advanced: What computational strategies are effective in predicting the biological targets of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with SMILES/InChi descriptors (e.g., from biotin analogs ) to model interactions with enzymes like hyaluronidase .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data .
- Pharmacophore mapping : Identify key motifs (e.g., imidazolone core) for dopamine D2/5-HT2A receptor binding .
Recommendation : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: How should conflicting bioactivity data from different assays be analyzed to validate the compound's mechanism?
Methodological Answer:
- Orthogonal assays : Compare enzyme inhibition (e.g., hyaluronidase ) vs. cellular viability (MTT assay) to distinguish direct vs. indirect effects.
- Dose-response curves : Calculate IC50/EC50 values to assess potency consistency .
- Purity validation : Use HPLC (as in ) to rule out impurity-driven artifacts.
Q. Table 3: Example Bioactivity Discrepancy Analysis
| Assay Type | IC50 (µM) | Mechanism Hypothesis |
|---|---|---|
| Enzymatic inhibition | 12.3 | Direct target binding |
| Cell-based viability | 45.7 | Off-target effects |
Basic: What spectroscopic techniques are most reliable for characterizing this compound's purity and structural integrity?
Methodological Answer:
- NMR : H/C NMR confirms regiochemistry (e.g., alkylation at N1 vs. N3) .
- MS (ESI+) : Detects molecular ion peaks (e.g., ) and fragmentation patterns.
- IR : Identifies carbonyl (C=O, ~1700 cm) and N–H stretches (~3200 cm) .
Advanced: What strategies mitigate synthetic byproducts when introducing substituents to the naphthoimidazolone core?
Methodological Answer:
- Regioselective alkylation : Use sterically hindered bases (e.g., DIPEA) to favor N1 substitution .
- Protecting groups : Temporarily block reactive sites (e.g., carbonyl) with Boc groups .
- Chromatographic separation : Employ flash chromatography (hexane/EtOAc gradients) to isolate mono- vs. di-substituted products .
Q. Table 4: Byproduct Ratios Under Different Conditions
| Condition | Mono:Di Substituted Ratio |
|---|---|
| TBAB, 50°C | 9:1 |
| No catalyst, 80°C | 3:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
